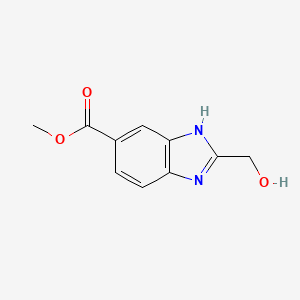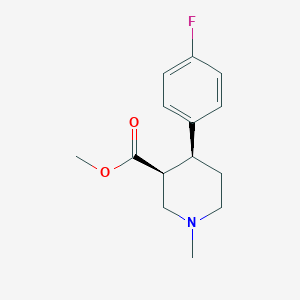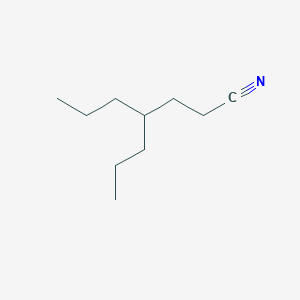![molecular formula C15H17N3O3S B13584673 N-[4-[(3-methylanilino)sulfamoyl]phenyl]acetamide CAS No. 847733-06-6](/img/structure/B13584673.png)
N-[4-[(3-methylanilino)sulfamoyl]phenyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-[(3-methylanilino)sulfamoyl]phenyl]acetamide: is a sulfonamide derivative known for its diverse applications in chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a sulfamoyl group attached to a phenyl ring, further connected to an acetamide group. The presence of the methylanilino group enhances its chemical reactivity and biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-[4-[(3-methylanilino)sulfamoyl]phenyl]acetamide typically involves the reaction of 3-methylaniline with sulfonyl chloride to form the sulfonamide intermediate. This intermediate is then reacted with acetic anhydride to yield the final product. The reaction is usually carried out under mild conditions, with the use of organic solvents like ethanol or dichloromethane .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and enhance the efficiency of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions: N-[4-[(3-methylanilino)sulfamoyl]phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetamide group can be replaced by other functional groups
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles like amines, alcohols, and thiols
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, N-[4-[(3-methylanilino)sulfamoyl]phenyl]acetamide is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown promise in biological research, particularly in the study of enzyme inhibition. It has been used to investigate the inhibition of proteases and other enzymes, making it a valuable tool in biochemical studies .
Medicine: In medicine, this compound has been explored for its potential as an antibacterial and antiproliferative agent. Its ability to inhibit specific enzymes makes it a candidate for drug development .
Industry: Industrially, the compound is used in the production of pharmaceuticals and agrochemicals. Its reactivity and stability make it suitable for large-scale manufacturing processes .
Wirkmechanismus
The mechanism of action of N-[4-[(3-methylanilino)sulfamoyl]phenyl]acetamide involves the inhibition of specific enzymes, such as proteases. The compound binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. This inhibition can disrupt various biological pathways, leading to its antibacterial and antiproliferative effects .
Vergleich Mit ähnlichen Verbindungen
N-[4-[(5-Methylisoxazol-3-yl)sulfamoyl]phenyl]acetamide: This compound shares a similar sulfonamide structure but with a different substituent on the phenyl ring.
N-{4-[(4-Bromophenyl)sulfamoyl]phenyl}acetamide: Another sulfonamide derivative with a bromine substituent, exhibiting different chemical and biological properties.
Uniqueness: N-[4-[(3-methylanilino)sulfamoyl]phenyl]acetamide is unique due to the presence of the methylanilino group, which enhances its reactivity and biological activity. This structural feature distinguishes it from other sulfonamide derivatives and contributes to its diverse applications .
Eigenschaften
CAS-Nummer |
847733-06-6 |
|---|---|
Molekularformel |
C15H17N3O3S |
Molekulargewicht |
319.4 g/mol |
IUPAC-Name |
N-[4-[(3-methylanilino)sulfamoyl]phenyl]acetamide |
InChI |
InChI=1S/C15H17N3O3S/c1-11-4-3-5-14(10-11)17-18-22(20,21)15-8-6-13(7-9-15)16-12(2)19/h3-10,17-18H,1-2H3,(H,16,19) |
InChI-Schlüssel |
CDCXMGYOUSISGK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)NNS(=O)(=O)C2=CC=C(C=C2)NC(=O)C |
Löslichkeit |
17.6 [ug/mL] (The mean of the results at pH 7.4) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-(2-{[4-(benzyloxy)phenyl]amino}-1,3-thiazol-4-yl)phenyl]methanesulfonamide](/img/structure/B13584590.png)


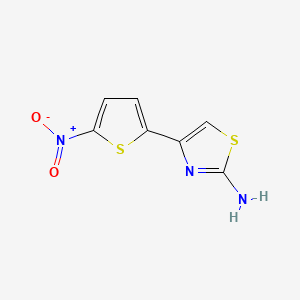
![2-ethyl-2H,3H-thieno[3,4-b][1,4]dioxine](/img/structure/B13584614.png)
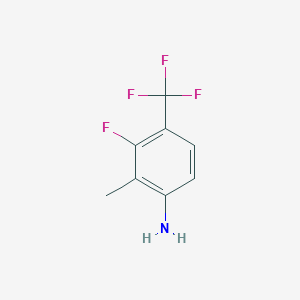
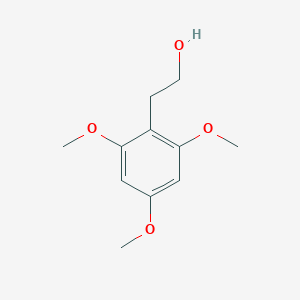
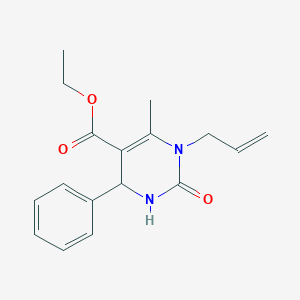
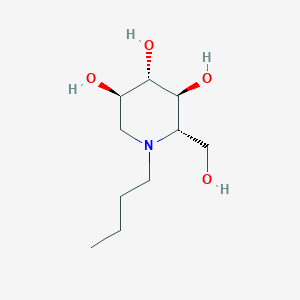

![N-{2-[2-(2-aminoethoxy)ethoxy]ethyl}-2-{[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-5-yl]oxy}acetamide](/img/structure/B13584650.png)
